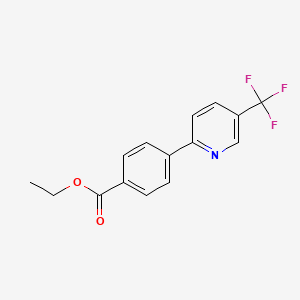

4-(5-Trifluoromethyl-pyridin-2-yl)-benzoic acid ethyl ester

Overview

Description

“4-(5-Trifluoromethyl-pyridin-2-yl)-benzoic acid ethyl ester” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . These are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of TFMP derivatives involve the exchange of chlorine and fluorine atoms using trichloromethyl-pyridine, or the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis

TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure . The unique properties of fluorine mean that substitution with a fluorine or fluorine-containing moiety can have a large impact on the conformation, acid dissociation constant, metabolism, translocation, and biomolecular affinity of compounds .Scientific Research Applications

Chemical Structure and Intermolecular Forces

Research has explored the chemical structure and intermolecular forces in compounds similar to 4-(5-Trifluoromethyl-pyridin-2-yl)-benzoic acid ethyl ester. For instance, studies on thiophene derivatives, including those with benzoic acid ethyl ester functional groups, have been characterized by X-ray single-crystal diffraction. These studies focus on understanding the solid-state structures and the effects of functional groups and intermolecular forces, such as π−π interactions, on the packing structures of these substances (Bettencourt‐Dias, Viswanathan, & Ruddy, 2005).

Synthesis and Structural Investigation

The synthesis and structural investigation of compounds related to 4-(5-Trifluoromethyl-pyridin-2-yl)-benzoic acid ethyl ester have been a subject of research. Studies involving triorganostannyl esters of pyridinylimino substituted aminobenzoic acids provide insights into the physicochemical properties and coordination abilities of these compounds in relation to metal centers, which could influence both photophysical properties and ligand interactions (Tzimopoulos et al., 2010).

Coordination Polymers and Ligand Reactions

Research has also been conducted on coordination polymers derived from ligands similar to 4-(5-Trifluoromethyl-pyridin-2-yl)-benzoic acid ethyl ester. Studies on isomeric compounds used as multi-dentate ligands to react with transition-metal ions have led to the creation of novel coordination polymers. These studies reveal the influence of metal-ion complexation and ligand decomposition on the formation of these polymers (Hu et al., 2016).

Organic Synthesis and Derivative Formation

Additionally, research into the organic synthesis of related compounds, like the synthesis of 5-ethoxy-4-(trifluoromethyl)-2-oxazolecarboxylic acid from similar ethyl esters, highlights the potential for creating various ester and amide derivatives. These studies contribute to understanding the chemical pathways and potential applications of these derivatives (Shi, Xu, & Xu, 1991).

Applications in Metal-Organic Frameworks

The development of metal-organic frameworks (MOFs) using similar compounds is another area of research. Studies using 4-(pyridin-4-yl)benzoic acid, a compound structurally related to 4-(5-Trifluoromethyl-pyridin-2-yl)-benzoic acid ethyl ester, demonstrate the potential for creating thermo- and solvatochromic MOFs. These frameworks show promising properties, such as phase transformations and solvatochromism, which are relevant for various applications (Mehlana, Bourne, & Ramon, 2012).

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .

properties

IUPAC Name |

ethyl 4-[5-(trifluoromethyl)pyridin-2-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO2/c1-2-21-14(20)11-5-3-10(4-6-11)13-8-7-12(9-19-13)15(16,17)18/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEECKPAOETZACY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Trifluoromethyl-pyridin-2-yl)-benzoic acid ethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

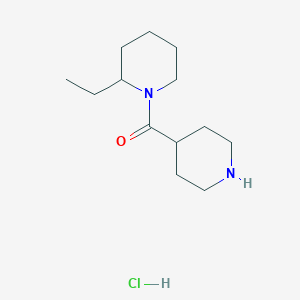

methanone hydrochloride](/img/structure/B1398356.png)

-methanone hydrochloride](/img/structure/B1398357.png)